3,4,5-Trimethoxycinnamyl alcohol
Overview
Description
3,4,5-Trimethoxycinnamyl alcohol is a phenylpropanoid compound with the molecular formula C12H16O4. It is characterized by the presence of three methoxy groups attached to the cinnamyl alcohol structure. This compound is known for its significant antimicrobial and cytotoxic activities .
Scientific Research Applications
3,4,5-Trimethoxycinnamyl alcohol has a wide range of scientific research applications:
Chemistry: Used as a synthetic precursor for the preparation of various derivatives and analogs.
Industry: Utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
3,4,5-Trimethoxycinnamyl alcohol is a natural phenolic compound It is known to exhibit significant antimicrobial and cytotoxic activities , suggesting that it may interact with a variety of cellular targets involved in these processes.
Mode of Action
Given its antimicrobial and cytotoxic activities , it is likely that this compound interacts with its targets in a way that disrupts essential cellular processes, leading to cell death
Biochemical Pathways
Given its antimicrobial and cytotoxic activities , it can be inferred that this compound likely affects pathways related to cell survival and proliferation
Result of Action
This compound has been reported to exhibit significant antimicrobial and cytotoxic activities . This suggests that the molecular and cellular effects of this compound’s action may include the disruption of essential cellular processes, leading to cell death.
Biochemical Analysis
Biochemical Properties
3,4,5-Trimethoxycinnamyl alcohol shows significant antimicrobial and cytotoxic activities
Cellular Effects
The cellular effects of this compound are not well studied. It has been reported to show significant antimicrobial and cytotoxic activities , suggesting that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxycinnamyl alcohol can be synthesized through various synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), or acetone .
Industrial Production Methods
Industrial production of this compound often involves the extraction of natural sources, such as the root of Acorus gramineus. The compound is then purified and isolated using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxycinnamyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivative.
Substitution: The methoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxycinnamaldehyde or 3,4,5-trimethoxycinnamic acid.
Reduction: Formation of 3,4,5-trimethoxyphenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxycinnamyl alcohol
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
3,4,5-Trimethoxycinnamyl alcohol is unique due to the presence of three methoxy groups, which enhance its biological activity compared to similar compounds with fewer methoxy groups. This structural feature contributes to its potent antimicrobial and cytotoxic properties .
Properties
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDDMDAKGIRCPP-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284458 | |
Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30273-62-2, 1504-56-9 | |
Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30273-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxycinnamyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxycinnamyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 3,4,5-trimethoxycinnamyl alcohol?
A1: this compound is a natural product found in various plant species. It has been isolated from the aerial parts of Juniperus phoenicea L., where it occurs alongside other compounds like juniperoside and rosarin []. It has also been identified in Croton draco (Euphorbiaceae), a plant known to contain a diverse array of diterpenes, alkaloids, and other compounds [].
Q2: Has this compound been investigated for potential biological activity?
A2: While not extensively studied, this compound has been part of preliminary toxicological studies. Research on rats suggests that the compound, administered at a dose of 300 µg/rat/day for 14 days, did not cause significant changes in hematological parameters, blood biochemistry, or histopathology of major organs. This suggests potential safety for further clinical exploration, though more comprehensive studies are necessary [].
Q3: Can this compound be chemically modified to synthesize other compounds?
A3: Yes, this compound can be used as a starting material in organic synthesis. It can be esterified with cinnamic acid derivatives using Steglich esterification to yield cinnamyl cinnamate esters []. These esters are important precursors for the synthesis of aryltetralin and arylnaphthalene lignans, compounds with known anticancer properties [].
Q4: Are there any challenges in working with this compound in the laboratory?
A4: Research indicates that this compound can be unstable during purification processes like column chromatography []. This instability can lead to lower yields of desired products, like cinnamyl cinnamate esters, and the formation of side products. Direct esterification of crude this compound, without prior purification, might be necessary to improve yields [].
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